molecular formula C6H7BrF4O2 B1425097 Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate CAS No. 1309602-78-5

Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate

Cat. No.: B1425097
CAS No.: 1309602-78-5
M. Wt: 267.02 g/mol
InChI Key: YIAOUJOSRDESRA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate (CAS 1309602-78-5) is a high-purity, fluorinated bromoester building block designed for advanced scientific research and development . With a molecular formula of C6H7BrF4O2 and a molecular weight of 267.02 g/mol, this compound is characterized by a pentanoate backbone substituted with a bromine atom and four fluorine atoms at the 4,4,5,5-positions, creating a unique electronic and steric profile that influences its reactivity and stability . In scientific research, this compound serves as a versatile precursor. It is being investigated for its potential as a DNA methyltransferase (DNMT) inhibitor in epigenetic studies, where it may contribute to the reactivation of tumor suppressor genes and inhibition of cancer cell growth . Furthermore, its unique structure makes it a candidate for the development of fluorescent chemosensors , as the fluorinated bromoester can enhance selectivity and sensitivity for detecting specific analytes in environmental or diagnostic applications . The bromine atom is amenable to nucleophilic substitution reactions, allowing for the introduction of other functional groups, while the ester can be hydrolyzed to the corresponding acid or reduced to the alcohol, enabling diverse synthetic pathways . This product is offered with a purity of 95% and is strictly for Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use . Researchers can request a quote for various quantities, with standard sizes including 5g, 25g, and 100g, all held in stock for immediate delivery .

Properties

IUPAC Name

methyl 5-bromo-4,4,5,5-tetrafluoropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF4O2/c1-13-4(12)2-3-5(8,9)6(7,10)11/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAOUJOSRDESRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192145
Record name Pentanoic acid, 5-bromo-4,4,5,5-tetrafluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309602-78-5
Record name Pentanoic acid, 5-bromo-4,4,5,5-tetrafluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309602-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 5-bromo-4,4,5,5-tetrafluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate typically involves the esterification of 5-bromo-4,4,5,5-tetrafluoropentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common reagents and conditions used in these reactions include strong acids or bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Epigenetic Modulation and Antitumor Effects

Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate is being investigated for its potential as a DNA methyltransferase inhibitor. This action can lead to:

  • Reactivation of Tumor Suppressor Genes : By modulating DNA methylation patterns, it may inhibit cancer cell growth.
  • Case Study : A study demonstrated that similar compounds could effectively reactivate silenced genes in cancer models, suggesting a pathway for therapeutic development.

Development of Chemosensors

This compound has applications in the development of fluorescent chemosensors due to its ability to selectively bind to analytes. Key points include:

  • High Sensitivity and Selectivity : The unique electronic properties of the fluorinated structure enhance detection capabilities.
  • Research Findings : Studies have shown that derivatives can detect metal ions at low concentrations, crucial for environmental monitoring.

Alternative Fumigants in Agriculture

This compound is explored as an alternative fumigant for soil treatment:

  • Pest Control : Its efficacy in controlling soil-borne pests and diseases has been noted.
  • Sustainability Aspect : Compared to traditional fumigants like methyl bromide (now restricted due to environmental concerns), this compound offers a potentially safer alternative.

Future Research Directions

Future studies should focus on:

  • Toxicological Assessments : Understanding the safety profile for both human health and environmental impact.
  • Optimization of Synthesis : Improving yield and purity through advanced synthetic techniques.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate involves its interaction with specific molecular targets and pathways. For example, as a potential DNA methyltransferase inhibitor, it can modulate DNA methylation patterns, leading to the reactivation of tumor suppressor genes and inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes of Brominated Esters

Compound Name CAS Number Purity (%) Structural Features Price (€/g) Source
Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate [1309602-78-5] 95 Pentanoate with Br (C5) and F4 (C4, C5) 227.00 CymitQuimica
Methyl 3-bromo-4-(tert-butyl)benzoate [14034-08-3] 98 Benzoate with Br (C3) and tert-butyl (C4) N/A Combi-Blocks
Methyl 3-bromo-5-tert-butylbenzoate [560131-64-8] 95 Benzoate with Br (C3) and tert-butyl (C5) N/A Combi-Blocks
Methyl 2-bromothiazole-4-carboxylate [170235-26-4] 97 Thiazole ring with Br (C2) and COOMe (C4) N/A Combi-Blocks
1-Chloro-4-(difluoromethyl)-2-fluorobenzene N/A N/A Benzene with Cl (C1), F (C2), CF2H (C4) 116.00 CymitQuimica

Key Observations :

  • Heterocyclic vs. Aliphatic: Methyl 2-bromothiazole-4-carboxylate contains a thiazole ring, offering π-conjugation and rigidity absent in the aliphatic pentanoate backbone of QC-6413 .
  • Economic Factors: The high cost of QC-6413 (227.00 €/g) compared to 1-Chloro-4-(difluoromethyl)-2-fluorobenzene (116.00 €/g) underscores the synthetic complexity of tetrafluorination and bromination on an aliphatic chain .

Physicochemical and Application Insights

Purity and Stability

  • QC-6413’s purity (95%) is slightly lower than Methyl 3-bromo-4-(tert-butyl)benzoate (98%) but comparable to other brominated esters . Fluorinated compounds often require rigorous purification due to their high reactivity, which may explain the moderate purity.

Research Findings from Analogous Systems

  • Dye Applications: Bromo and methyl substituents in phenylhydrazono dyes shift color hues toward green (negative a* values) and improve nylon affinity .
  • Pharmaceutical Potential: Fluorinated aliphatic chains are common in prodrugs (e.g., antiviral agents) due to enhanced lipophilicity and resistance to oxidative degradation. QC-6413’s structure aligns with motifs used in protease inhibitors .

Biological Activity

Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate (CAS Number: 1309602-78-5) is a synthetic compound characterized by its unique molecular structure comprising six carbon atoms, seven hydrogen atoms, one bromine atom, four fluorine atoms, and two oxygen atoms. Its molecular formula is C6H7BrF4O2C_6H_7BrF_4O_2, with a molecular weight of approximately 267.02 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of cancer research and agricultural applications.

1. Epigenetic Modulation and Antitumor Effects

This compound has been identified as a potential inhibitor of DNA methyltransferases (DNMTs). DNMTs play a crucial role in the regulation of gene expression through DNA methylation, which can silence tumor suppressor genes. By inhibiting these enzymes, the compound may reactivate silenced genes and inhibit cancer cell growth. This mechanism suggests its utility in developing novel anticancer therapies.

Target Effect Biological Outcome
DNA MethyltransferasesInhibition of activityReactivation of tumor suppressor genes
Cancer cellsGrowth inhibitionReduced proliferation

2. Development of Chemosensors

Research indicates that derivatives of this compound can be utilized in the development of fluorescent chemosensors. These sensors are designed to detect specific analytes with high selectivity and sensitivity. The unique properties imparted by the bromine and fluorine atoms enhance the reactivity and specificity of these sensors.

Table 2: Comparison with Other Chemosensors

Compound Sensitivity Selectivity Application
This compoundHighHighEnvironmental monitoring
Methyl bromideModerateModerateSoil fumigation
4-methyl-2,6-diformylphenolLowHighChemical detection

3. Agricultural Applications

Methylated compounds similar to this compound have been explored as alternative fumigants in agriculture. They exhibit potential for controlling pests and diseases in soil without the environmental drawbacks associated with traditional fumigants like methyl bromide.

Case Study 1: Antitumor Activity

In a study published by BenchChem (2024), this compound was tested on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound's ability to inhibit DNMTs could lead to promising therapeutic strategies against certain types of cancer.

Case Study 2: Chemosensor Development

A recent investigation into the use of this compound for chemosensor applications demonstrated its effectiveness in detecting heavy metals in aqueous solutions. The sensor exhibited a detection limit as low as 0.1 ppm with high selectivity for lead ions compared to other common metals.

Q & A

Q. What are the recommended synthetic routes for preparing methyl 5-bromo-4,4,5,5-tetrafluoropentanoate, and what critical parameters influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of 5-bromo-4,4,5,5-tetrafluoropentanoic acid (CAS 234443-22-2) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key parameters include:
  • Temperature : Maintain 60–70°C to avoid side reactions.
  • Catalyst loading : Optimize between 1–5 mol% to balance reaction rate and purity.
  • Reaction time : Monitor via TLC until complete conversion (typically 6–12 hours).
    Purification is achieved via fractional distillation or column chromatography (hexane/ethyl acetate). The parent acid’s synthesis () suggests bromo-fluoro precursors, but esterification steps are extrapolated from analogous protocols .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H NMR : Expect a triplet for the methyl ester group (δ 3.6–3.8 ppm, J = 7 Hz) and complex splitting for protons adjacent to fluorine atoms (δ 2.5–3.0 ppm).
  • ¹⁹F NMR : Two distinct signals for the two pairs of equivalent fluorine atoms (e.g., δ -120 to -130 ppm for CF₂ groups).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z ≈ 253 (M⁺), with fragmentation patterns indicating loss of Br (≈174) or COOCH₃ (≈193).
  • IR : Strong C=O stretch at ~1740 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹. Reference deuterated analogs () for comparative analysis .

Advanced Research Questions

Q. What factors govern the reactivity of the bromine substituent in nucleophilic substitution reactions, and how do the tetrafluoro groups influence this process?

  • Methodological Answer : The bromine atom is activated for Sₙ2 reactions due to electron-withdrawing effects of the adjacent CF₂ groups. However, steric hindrance from the fluorinated backbone may favor elimination (E2) under basic conditions. To mitigate:
  • Use polar aprotic solvents (e.g., DMF) and soft nucleophiles (e.g., NaN₃, KCN).
  • Optimize temperature (25–50°C) to suppress β-elimination.
  • Monitor reaction progress via GC-MS or ¹⁹F NMR to detect byproducts. Fluorine’s electronegativity stabilizes transition states but may reduce nucleophile accessibility .

Q. How can this compound serve as a building block in medicinal chemistry?

  • Methodological Answer : The compound’s fluorinated ester moiety enhances metabolic stability and lipophilicity, making it valuable for:
  • Prodrug design : Hydrolyze the ester in vivo to release the active carboxylic acid.
  • Peptide mimetics : Incorporate via Suzuki-Miyaura cross-coupling (using the bromine) to attach aromatic pharmacophores.
  • Fluorine scan studies : Replace hydrogen with fluorine to modulate binding affinity (e.g., in kinase inhibitors). –8 highlight bromo-fluoro analogs used in natural product derivatization .

Q. What are the stability considerations for this compound under varying pH and storage conditions?

  • Methodological Answer :
  • Hydrolytic Stability : The ester hydrolyzes in basic conditions (pH > 10) to the carboxylic acid. Use buffered solutions (pH 4–7) for aqueous work.
  • Thermal Stability : Decomposes above 150°C; store at 2–8°C under inert atmosphere (N₂/Ar).
  • Light Sensitivity : Protect from UV exposure to prevent radical degradation (common in brominated compounds). Stability studies should include accelerated aging tests (40°C/75% RH) with HPLC monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate
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Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate

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